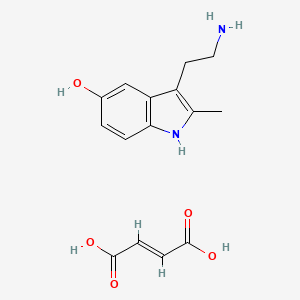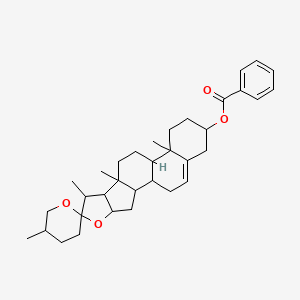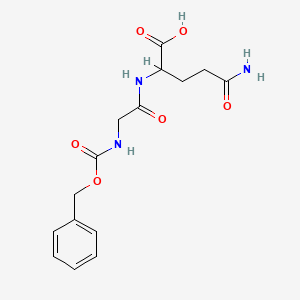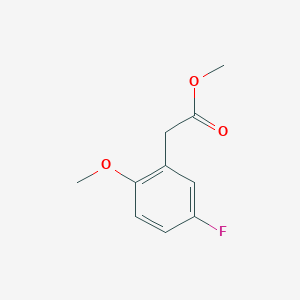
2-Methylserotonin maleate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylserotonin maleate salt is a chemical compound known for its role as a selective full agonist at the serotonin type 3 (5-HT3) receptor . This compound is often used in neuroscience research and drug discrimination studies due to its ability to mimic the effects of serotonin, a key neurotransmitter in the human body .
Preparation Methods
The preparation of 2-Methylserotonin maleate salt involves synthetic routes that typically include the reaction of 2-methyl-5-hydroxytryptamine with maleic acid . The reaction conditions often require a controlled environment to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
2-Methylserotonin maleate salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylserotonin maleate salt has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behavior of serotonin receptors.
Biology: The compound helps in understanding the role of serotonin in various biological processes.
Medicine: It is used in drug discrimination studies to evaluate the effects of new drugs on serotonin receptors.
Industry: The compound is utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 2-Methylserotonin maleate salt involves its binding to the 5-HT3 receptor, a type of serotonin receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that mimic the effects of natural serotonin. This activation can influence various physiological processes, including mood regulation, gastrointestinal function, and pain perception .
Comparison with Similar Compounds
2-Methylserotonin maleate salt is unique due to its high selectivity and full agonist activity at the 5-HT3 receptor. Similar compounds include:
- Serotonin hydrochloride
- N-Acetyl-5-hydroxytryptamine
- 5-Hydroxy-L-tryptophan
These compounds also interact with serotonin receptors but may differ in their selectivity, potency, and specific receptor subtype interactions .
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KFEAUMZKRNJEDU-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)

![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)
![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)



![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)


